molecular formula C13H19NO2 B15340189 5-[(Cyclopentylamino)methyl]-2-methoxyphenol

5-[(Cyclopentylamino)methyl]-2-methoxyphenol

Cat. No.: B15340189
M. Wt: 221.29 g/mol
InChI Key: LLBZOPCUDSZSNX-UHFFFAOYSA-N
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Description

5-[(Cyclopentylamino)methyl]-2-methoxyphenol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol It is characterized by the presence of a cyclopentylamino group attached to a methyl group, which is further connected to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Cyclopentylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

5-[(Cyclopentylamino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution can result in a variety of substituted phenols .

Scientific Research Applications

5-[(Cyclopentylamino)methyl]-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Cyclopentylamino)methyl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds or hydrophobic interactions with active sites, while the methoxyphenol structure can participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Cyclopentylamino)methyl]-2-methoxyphenol is unique due to the combination of the cyclopentylamino group and the methoxyphenol structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-[(cyclopentylamino)methyl]-2-methoxyphenol

InChI

InChI=1S/C13H19NO2/c1-16-13-7-6-10(8-12(13)15)9-14-11-4-2-3-5-11/h6-8,11,14-15H,2-5,9H2,1H3

InChI Key

LLBZOPCUDSZSNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)O

Origin of Product

United States

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